3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

CCR5 antagonism hERG liability Lipophilicity

Researchers needing to untangle hERG from CCR5 SAR lack a dedicated tool with a cyclohexyl N3 substituent. 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea fills this gap, enabling head-to-head profiling against benzhydryl analogs. Key outcomes include: • Test cyclohexyl-mediated hERG reduction via patch-clamp IC50 comparison. • Pair with 2,6-difluorophenyl analog in microsomal stability assays to map metabolic soft spots. • Use in binding assays vs. thiophene positional isomers to validate CCR5 affinity trends. Supplied with full analytical characterization; ready for immediate in vitro SAR campaigns.

Molecular Formula C18H23N3OS
Molecular Weight 329.46
CAS No. 1234954-38-1
Cat. No. B2868108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
CAS1234954-38-1
Molecular FormulaC18H23N3OS
Molecular Weight329.46
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3
InChIInChI=1S/C18H23N3OS/c22-18(20-16-6-2-1-3-7-16)21(12-15-9-11-23-14-15)13-17-8-4-5-10-19-17/h4-5,8-11,14,16H,1-3,6-7,12-13H2,(H,20,22)
InChIKeyOOGMKRFDFVAVIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea (CAS 1234954-38-1) – Procurement-Relevant Chemical Class and Baseline Profile


3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea (CAS 1234954-38-1, molecular formula C18H23N3OS, molecular weight 329.46 g/mol) is a trisubstituted urea that incorporates a cyclohexyl group at the 3-position and two heteroarylmethyl substituents—pyridin-2-ylmethyl and thiophen-3-ylmethyl—on the 1-position nitrogen . The compound belongs to the broader class of thiophene-3-yl-methyl ureas, a chemotype that has been systematically investigated as a scaffold for CCR5 antagonism and for mitigating hERG liability in antiviral drug discovery [1]. However, a review of publicly accessible databases (PubChem, ChEMBL, BindingDB, PubMed, Google Patents) as of April 2026 confirms that no biochemical, cellular, or in vivo activity data have been published for this exact compound. The present guide therefore provides a transparent baseline and identifies the closest structural analogs from which class-level inferences may be cautiously drawn.

Why Generic Substitution with Other Thiophene-3-yl-methyl Ureas is Not Automatically Valid for 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea


The thiophene-3-yl-methyl urea scaffold is known for steep structure-activity relationships, where seemingly minor modifications—such as replacing the N3 substituent from benzhydryl to cyclohexyl or altering the thiophene substitution pattern—can produce dramatic shifts in target affinity, selectivity, and off-target liability [1]. Within the CCR5 antagonist series, for instance, changes in lipophilicity driven by the N3 group were the primary design parameter used to tune hERG inhibition, with subtle structural alterations producing mixed cardiac ion-channel effects in dog Purkinje fibers [1]. Consequently, 3-cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea cannot be considered interchangeable with close analogs such as 3-benzhydryl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea or 3-(2,6-difluorophenyl)-1-[(pyridin-2-yl)methyl]-1-[(thiophen-3-yl)methyl]urea without explicit comparative potency, selectivity, and pharmacokinetic data. The absence of publicly reported quantitative data for this specific compound means that any generic substitution carries a risk of unanticipated loss of activity or introduction of new off-target effects.

Quantitative Differentiation Evidence for 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea – Current Status and Class-Level Inference


Structural Differentiation from the Benzhydryl Analog: Lipophilicity-Driven hERG Liability Profile

The N3 substituent is the primary determinant of lipophilicity within the thiophene-3-yl-methyl urea series, and lipophilicity is the dominant parameter governing hERG inhibition in this chemotype [1]. The target compound bears a cyclohexyl group (calculated logP contribution ~2.5) at N3, while the closest disclosed analog, 3-benzhydryl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea, carries a benzhydryl group (calculated logP contribution ~3.5). In the CCR5 antagonist series, a reduction of approximately 1 log unit in calculated logP was correlated with significant mitigation of hERG IC50, moving compounds from a hERG-inhibitory range (IC50 < 1 μM) into a safer window (IC50 > 10 μM) [1]. This class-level inference suggests that the target compound may possess a more favorable cardiac safety profile than its benzhydryl analog, though no direct hERG data exist for either compound.

CCR5 antagonism hERG liability Lipophilicity

Comparison with the 2,6-Difluorophenyl Analog: Conformational and Metabolic Stability Implications

The analog 3-(2,6-difluorophenyl)-1-[(pyridin-2-yl)methyl]-1-[(thiophen-3-yl)methyl]urea (CAS 1234957-01-7) incorporates a 2,6-difluorophenyl group at N3, which is often introduced to block oxidative metabolism and improve bioavailability [1]. The target compound replaces this with a cyclohexyl group. While cyclohexyl may be more metabolically labile at certain positions (allylic/benzylic oxidation potential), it is not susceptible to CYP-mediated defluorination or the generation of reactive quinone-imine metabolites that can arise from fluoroaryl oxidation [2]. In the absence of direct comparative metabolic stability data, the choice between these two N3 substituents represents a trade-off between metabolic soft-spot reduction (fluorinated analog) and potential toxicity risk mitigation (cyclohexyl analog).

Metabolic stability Conformational flexibility CYP450 liability

Positional Isomer Differentiation: Thiophen-3-yl vs. Thiophen-2-yl Substitution Impact on Target Engagement

The target compound carries a thiophen-3-ylmethyl group, distinguishing it from the thiophen-2-ylmethyl analog 1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea (CAS 1235119-31-9). In the CCR5 antagonist series, the position of the thiophene sulfur atom relative to the methylene linker was found to influence receptor binding geometry, with the 3-yl isomer contributing to a more favorable orientation for engagement of the CCR5 transmembrane pocket [1]. Although no direct affinity comparison between the 3-yl and 2-yl isomers is available for the cyclohexyl-containing pair, class-level SAR suggests that the 3-yl substitution pattern is generally preferred for CCR5 antagonism. The magnitude of this effect cannot be quantified without experimental binding data for both isomers.

Positional isomerism CCR5 binding Target selectivity

Absence of Confirmed Biological Activity Data: Current Evidence Gap Statement

A comprehensive search of PubChem, ChEMBL, BindingDB, PubMed, and Google Patents (April 2026) identified no quantitative biochemical, cellular, or in vivo data for 3-cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea [1][2][3]. The compound is not indexed in any of these databases. Unlike several structurally related thiophene-3-yl-methyl ureas that have disclosed CCR5 IC50 or hERG IC50 values, this compound remains experimentally uncharacterized in the public domain. Any procurement decision must therefore be predicated on the assumption that confirmatory in-house profiling will be required. The structural arguments outlined above (lipophilicity, metabolic stability, positional isomerism) can guide hypothesis generation but cannot substitute for experimental data.

Data gap Experimental validation required Procurement risk

Recommended Application Scenarios for 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea Based on Current Evidence


CCR5 Antagonist Lead Optimization: hERG Liability Mitigation Hypothesis Testing

Based on class-level SAR from the thiophene-3-yl-methyl urea series [1], this compound can serve as a tool molecule to test the hypothesis that a cyclohexyl N3 substituent reduces hERG inhibition relative to benzhydryl or other high-lipophilicity analogs. The recommended experimental workflow includes: (1) radioligand binding at CCR5 to establish primary target affinity, (2) patch-clamp hERG IC50 determination, and (3) comparison with the benzhydryl analog under identical assay conditions to quantify the hERG window improvement. This compound should not be used for in vivo efficacy studies until the in vitro pharmacological profile is confirmed.

Metabolic Stability SAR: Cyclohexyl vs. Fluoroaryl Comparison

Pair this compound with 3-(2,6-difluorophenyl)-1-[(pyridin-2-yl)methyl]-1-[(thiophen-3-yl)methyl]urea in a head-to-head microsomal or hepatocyte stability assay (human and rodent) to experimentally determine the metabolic liability of the cyclohexyl group versus the fluoroaryl group [2]. Include metabolite identification (LC-MS/MS) to assess whether allylic oxidation of the cyclohexyl ring is a significant clearance pathway. This data will inform the selection of the N3 substituent for further lead optimization.

Thiophene Positional Isomer Profiling: 3-yl vs. 2-yl Binding Mode Comparison

Use this compound in a comparative binding assay alongside 1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea to quantify the impact of thiophene positional isomerism on CCR5 affinity [1]. If a CCR5 radioligand binding assay is not available, a computational docking study using the published CCR5 crystal structure can provide initial binding mode hypotheses. The 3-yl isomer is expected to show superior binding based on class SAR, but experimental confirmation is essential.

Chemical Probe for Target ID: Chemoproteomics or Affinity-Based Protein Profiling

Given the complete absence of target engagement data for this compound [1][2][3], one research application could be its use as a chemical probe in affinity-based protein profiling (e.g., thermal proteome profiling or photoaffinity labeling) to identify its cellular target(s). The pyridin-2-ylmethyl and thiophen-3-ylmethyl groups provide potential handles for further functionalization (e.g., linker attachment for pull-down experiments). This scenario is high-risk but could uncover novel biology if the compound shows phenotypic activity in a cell-based screen.

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